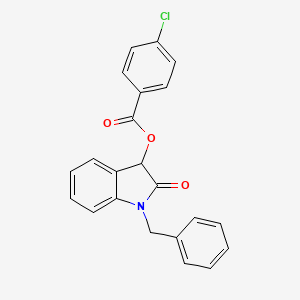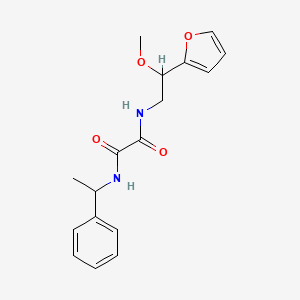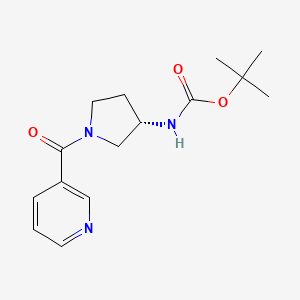![molecular formula C11H13N5O2S2 B2964978 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448130-12-8](/img/structure/B2964978.png)
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide: is a synthetic compound known for its unique structure, blending features of thiadiazole, pyrazole, and oxazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide generally involves multi-step reactions starting from readily available precursors. Here’s a simplified synthetic route:
Formation of the Thiadiazole Ring: Initial reaction between ethyl isothiocyanate and hydrazine hydrate forms the intermediate 5-(ethylthio)-1,3,4-thiadiazole.
Cyclization to Form the Pyrazole Ring: The intermediate then undergoes cyclization with an appropriate α,β-unsaturated ketone to form the pyrazole ring.
Construction of the Oxazine Ring: Finally, the pyrazole intermediate reacts with chloroacetyl chloride in the presence of a base to form the desired oxazine ring, leading to the final compound.
Industrial Production Methods
In industrial settings, the production of this compound might involve more streamlined processes with optimized yields and reaction conditions. Often, these methods employ continuous flow reactions and automated systems to ensure precision and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide can undergo various chemical reactions such as:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the oxazine ring, potentially breaking it down to simpler structures.
Substitution: Halogenation, nitration, and other substitution reactions can modify the thiadiazole or pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nitric acid (HNO3).
Major Products Formed
Sulfoxides and Sulfones: Formed during oxidation.
Reduced Derivatives: Formed during reduction, possibly with altered ring structures.
Substituted Products: Various halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
As a building block for complex organic molecules.
Use in the design of heterocyclic compounds with potential biological activity.
Biology:
Potential inhibitor of specific enzymes due to its unique ring structures.
Use as a probe in biochemical assays.
Medicine:
Research into its potential as an antimicrobial or anticancer agent.
Investigation of its pharmacokinetic properties.
Industry:
Development of materials with specific electronic properties.
Use in the synthesis of polymers with specialized functions.
Wirkmechanismus
The exact mechanism by which N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide exerts its effects is subject to ongoing research. Generally, it interacts with molecular targets through:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with DNA/RNA: Potentially affecting gene expression.
Modulating Receptor Activity: Altering cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other derivatives of thiadiazole, pyrazole, and oxazine rings. Here's a brief comparison:
Thiadiazole Compounds:
Often possess antimicrobial and antifungal properties.
Examples: 2-Amino-5-mercapto-1,3,4-thiadiazole, 2,5-Dimercapto-1,3,4-thiadiazole.
Pyrazole Compounds:
Known for their anti-inflammatory and analgesic activities.
Examples: Celecoxib, a COX-2 inhibitor, and Rimonabant, an anti-obesity drug.
Oxazine Compounds:
Studied for their potential as neuroprotective agents.
Examples: Clofoctol, an antibiotic, and Selegiline, an MAO-B inhibitor used in Parkinson’s disease.
Uniqueness
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide stands out due to the combination of its three ring systems. This combination confers unique chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2S2/c1-2-19-11-14-13-10(20-11)12-9(17)7-6-8-16(15-7)4-3-5-18-8/h6H,2-5H2,1H3,(H,12,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKGOERBVIIQFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=NN3CCCOC3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-methyl 2-(6-acetamido-2-((4-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2964900.png)

![1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxylic acid](/img/structure/B2964903.png)
![N-[4-(propan-2-yl)phenyl]-2-{[2-(thiomorpholin-4-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2964904.png)


![4-{[(Tert-butoxy)carbonyl]amino}-2-chloro-6-fluorobenzoic acid](/img/structure/B2964909.png)

![5-((2-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2964914.png)



